Home > Products > Screening Compounds P35 > Thalidomide-NH-C2-PEG3-OH
Thalidomide-NH-C2-PEG3-OH -

Thalidomide-NH-C2-PEG3-OH

Catalog Number: EVT-8353599
CAS Number:
Molecular Formula: C21H27N3O8
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-C2-PEG3-OH is a synthetic compound that combines thalidomide, a well-known immunomodulatory and anti-inflammatory agent, with a polyethylene glycol (PEG) linker. This compound is classified under the category of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The incorporation of the PEG moiety enhances the solubility and bioavailability of thalidomide, making it more effective for various therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-NH-C2-PEG3-OH typically involves several key steps:

  1. Activation of Thalidomide: Thalidomide is first activated using reagents that introduce functional groups suitable for further reactions.
  2. Attachment of PEG Linker: The activated thalidomide is reacted with a pre-functionalized PEG linker containing a hydroxyl group. This step is usually performed under mild conditions to maintain the integrity of both components.
  3. Purification: The resulting compound is purified through techniques such as column chromatography or recrystallization to achieve high purity levels.

Industrial production may follow similar synthetic routes but on a larger scale, incorporating quality control measures to ensure consistency and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Thalidomide-NH-C2-PEG3-OH features a thalidomide core linked via a two-carbon spacer (C2) to a polyethylene glycol chain ending in a hydroxyl group. This structure enhances solubility and facilitates interactions with biological targets. The molecular formula can be represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where nn, mm, pp, and qq correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds. For instance, NMR can reveal chemical shifts corresponding to different functional groups, while MS provides molecular weight information .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-NH-C2-PEG3-OH can participate in various chemical reactions:

  • Oxidation: Under specific conditions, the compound can be oxidized to yield different oxidation products.
  • Reduction: Reduction reactions can modify functional groups on either thalidomide or the PEG linker.
  • Substitution: The hydroxyl group on the PEG linker allows for substitution reactions to introduce additional functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Mechanism of Action

The mechanism by which Thalidomide-NH-C2-PEG3-OH exerts its biological effects involves targeted protein degradation. The compound binds to specific target proteins and recruits E3 ubiquitin ligases like cereblon. This recruitment tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the cellular levels of the target protein, thereby modulating various signaling pathways involved in disease progression .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-NH-C2-PEG3-OH is characterized by its improved solubility due to the PEG component. The melting point, boiling point, and solubility parameters can vary based on the specific formulation and purity of the compound.

Chemical Properties

The chemical properties include stability under physiological conditions, reactivity towards nucleophiles or electrophiles depending on functional groups present, and compatibility with various solvents used in biological assays.

Relevant data from spectroscopic analyses can provide insights into these properties, aiding in understanding how they influence biological activity .

Applications

Thalidomide-NH-C2-PEG3-OH has several scientific applications:

  • Cancer Therapy: Its ability to degrade specific oncoproteins makes it a candidate for cancer treatment strategies.
  • Autoimmune Diseases: The immunomodulatory effects enable potential use in managing autoimmune disorders.
  • Research Tool: As part of PROTAC technology, it serves as an important tool for studying protein function and regulation in cellular systems .
Molecular Design and Rationale for PROTAC Development [1] [2] [3]

E3 Ubiquitin Ligase Recruitment via Cereblon-Targeting Thalidomide Moiety

The thalidomide moiety in Thalidomide-NH-C2-PEG3-OH (CAS: 2140807-23-2) serves as a high-affinity, specificity-directed ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This recruitment is fundamental to PROTAC-mediated targeted protein degradation. Thalidomide and its derivatives (immunomodulatory imide drugs, IMiDs) bind CRBN within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), inducing a conformational shift that reprograms its substrate specificity. This shift enables the recruitment and ubiquitination of non-native "neosubstrate" proteins, ultimately leading to their proteasomal degradation [1] [6] [7].

The structural basis for this interaction lies in the glutaramide ring of thalidomide, which forms critical hydrogen bonds with key residues in CRBN's hydrophobic binding pocket (e.g., Trp380, Trp386, and His378). The phthalimide ring further stabilizes this interaction via π-stacking and van der Waals contacts. Upon binding, the CRBN-thalidomide complex exposes a novel hydrophobic interface capable of recognizing a specific β-hairpin loop motif, termed the "G-loop," present in endogenous substrates like IKZF1/3 and GSPT1, as well as target proteins recruited via the PROTAC's warhead [1] [10]. This mechanism enables Thalidomide-NH-C2-PEG3-OH to exploit the ubiquitin-proteasome system catalytically.

Table 1: Key Molecular Interactions of Thalidomide Moiety with Cereblon

Thalidomide Structural ElementCereblon ResidueInteraction TypeFunctional Consequence
Glutaramide carbonyl oxygenTrp380Hydrogen bondAnchors ligand orientation
Glutaramide nitrogenHis378Hydrogen bondStabilizes binding affinity
Phthalimide ringTrp386π-StackingEnhances hydrophobic burial
C4-position substituent*Hydrophobic pocketVan der WaalsModulates neosubstrate specificity

Note: In Thalidomide-NH-C2-PEG3-OH, the C4-position is functionalized via -NH-C2-PEG3-OH.

Linker Optimization: Role of PEG3 in Spatial Flexibility and Solubility Enhancement

The linker in a PROTAC is not merely a passive tether but a critical determinant of degradation efficiency, solubility, and cell permeability. In Thalidomide-NH-C2-PEG3-OH, the linker comprises two distinct segments: a C2 alkyl spacer (ethyl chain) and a triethylene glycol unit (PEG3). This design addresses two primary challenges in PROTAC development: achieving optimal ternary complex geometry and ensuring physicochemical viability [2] [8].

The PEG3 segment (-OCH₂CH₂OCH₂CH₂OCH₂CH₂OH) provides essential physicochemical properties:

  • Hydrophilicity & Solubility: The ethylene glycol units significantly enhance aqueous solubility (log P reduction) compared to purely alkyl linkers, mitigating aggregation and improving bioavailability. This is critical given the high molecular weight (449.45 g/mol) of the full conjugate [3] [4] [8].
  • Conformational Flexibility: The ether oxygen atoms permit free bond rotation, enabling the PEG3 chain to adopt extended or bent conformations. This flexibility accommodates variable distances and orientations between the CRBN-bound thalidomide and the target-bound warhead in the ternary complex [2] [8].
  • Spatial Optimization: Empirical studies show that PROTACs with PEG3 linkers exhibit superior degradation efficiency compared to shorter (PEG1-2) or longer (PEG4+) variants for targets like BCL-XL. The ~15 Å length of PEG3 optimally positions the warhead for productive ubiquitin transfer [3] [8].

Table 2: Structural and Functional Analysis of Linker Components in Thalidomide-NH-C2-PEG3-OH

Linker SegmentChemical StructureLength (Atoms)Key PropertiesRole in PROTAC Function
C2 Alkyl spacer-NH-CH₂-CH₂-4 atomsModerate flexibility, hydrophobicityConnects thalidomide to PEG3; provides rotational freedom
Triethylene glycol (PEG3)-OCH₂CH₂OCH₂CH₂OCH₂CH₂OH11 atomsHigh flexibility, hydrophilicity, H-bond acceptorBridges to warhead; enhances solubility; enables adaptable ternary complex geometry

The terminal primary hydroxyl group (-OH) serves as a synthetic handle for conjugation to target-binding warheads via esterification, amidation, or click chemistry. Its polarity further contributes to overall solubility [3] [9].

Conjugation Strategies for Bifunctional Degrader Assembly

Thalidomide-NH-C2-PEG3-OH functions as a pre-optimized E3 ligase ligand-linker conjugate for modular PROTAC synthesis. Its design incorporates strategically placed functional groups enabling efficient coupling to diverse target protein ligands (warheads) via robust chemical methodologies [3] [8] [9]:

  • Carbamate/Amide Bond Formation: The terminal hydroxyl group (-OH) of the PEG3 linker can be activated (e.g., as a N-hydroxysuccinimide ester or carboxylic acid after oxidation) for nucleophilic attack by amine-bearing warheads. For example, in the PROTAC BCL-XL degrader XZ739 (DC₅₀ = 2.5 nM), the hydroxyl was converted to a carboxylate for amide coupling to a BCL-XL inhibitor [3] [10].
  • Heterobifunctional Crosslinking: The secondary amine at the thalidomide C4-position (-NH- in -Thalidomide-NH-C2-) provides a site for functionalization distinct from the PEG3 terminus. This allows orthogonal conjugation strategies: the C4-nitrogen can be acylated or alkylated independently of the PEG3 hydroxyl, facilitating "branching" or alternative linker topologies [9] [10].
  • Click Chemistry Compatibility: The hydroxyl group can be derivatized with azide (-N₃) or alkyne (-C≡CH) functionalities for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with complementary warhead partners. This approach enables rapid generation of PROTAC libraries for structure-activity relationship studies [2] [9].

The ethyl spacer (C2) between the thalidomide nitrogen and the PEG3 chain (-NH-C₂-) is critical for minimizing steric hindrance around the CRBN binding site. Shorter links (direct attachment) or bulkier groups (e.g., phenyl) impair CRBN affinity and ternary complex formation [8] [10].

The modularity of Thalidomide-NH-C2-PEG3-OH underscores its utility as a versatile building block in PROTAC development. By decoupling CRBN recruitment from target warhead optimization, it accelerates the synthesis and screening of degraders against challenging targets, exemplified by its successful application in potent degraders like XZ739 [3] [10].

Properties

Product Name

Thalidomide-NH-C2-PEG3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C21H27N3O8

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27)

InChI Key

BVSAHSFFVHCRSM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.